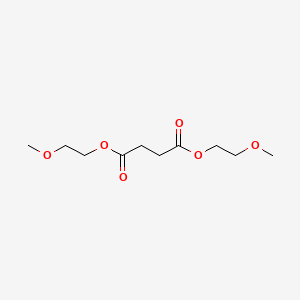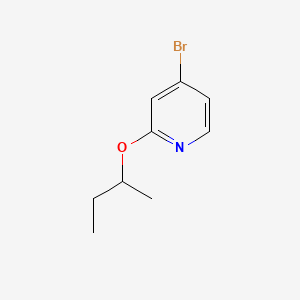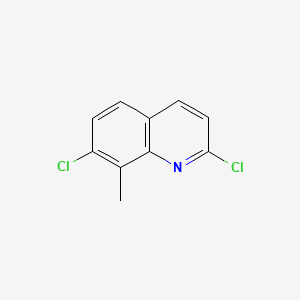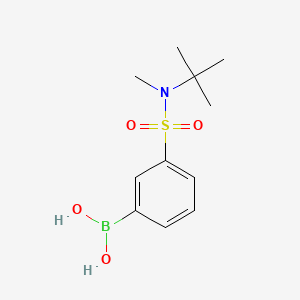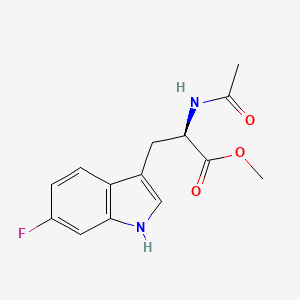
(6-Propoxypyridin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Propoxypyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C8H12BNO3 . It is a type of boronic acid, which are compounds known for their ability to form stable covalent bonds with diols, making them useful in various chemical reactions .
Molecular Structure Analysis
Boronic acids, including “(6-Propoxypyridin-2-yl)boronic acid”, can exist as a monomer, dimer, or cyclic trimer in solution or the solid state, depending on the substitution pattern of the R group . The structure of boronic acids can be profoundly changed by the scaffold around the boronic acid .Chemical Reactions Analysis
Boronic acids are known for their use in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . They are also used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
Boronic acids have become integral to medicinal chemistry, with their incorporation into drug discovery showing a steady increase. They are known for potentially enhancing the potency of drugs and/or improving their pharmacokinetics profile. Five boronic acid drugs have been approved by the FDA and Health Canada, showcasing their significant impact on modern medicine (Plescia & Moitessier, 2020). Furthermore, boronic acid compounds exhibit unique chemical properties that make them suitable for a variety of applications in chemistry, technology, and medicine, potentially offering innovative drugs (Ciani & Ristori, 2012).
Sensor Development
Boronic acid sensors, with their ability to reversibly and covalently bind to Lewis bases and polyols, have been developed for recognizing carbohydrates, catecholamines, ions, hydrogen peroxide, etc. The double recognition sites of some boronic acid sensors improve binding affinity and selectivity significantly, highlighting their potential in chemical sensing applications (Bian et al., 2019).
Electrochemical Biosensors
Ferroceneboronic acid (FcBA) and its derivatives are utilized in constructing electrochemical biosensors for detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, etc. These biosensors operate based on the selective binding of FcBA to diol residues of sugars, forming cyclic boronate ester bonds, which alter the redox properties of the FcBA-sugar adduct. This principle underlies the development of non-enzymatic glucose sensors and other applications, demonstrating the versatility of boronic acids in biosensor technology (Wang et al., 2014).
Immune Function and Boron Nutrition
Boron, including compounds like (6-Propoxypyridin-2-yl)boronic acid, plays a crucial role in immune function. It's an essential trace element for various organisms across different phylogenetic kingdoms. Boron-containing biomolecules, part of antibiotics and signaling in bacteria, enhance Fc receptor expression and interleukin-6 production, suggesting its importance in the immune response and potential for therapeutic applications (Hunt, 2003).
Environmental and Water Treatment
The removal of boron from water, particularly in seawater desalination applications, has been a focus of research. Layered double hydroxides (LDHs) and reverse osmosis (RO) membranes have shown promise in effectively removing boron, highlighting the environmental applications of boron chemistry in addressing issues related to boron contamination in drinking water (Tu et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
(6-propoxypyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-2-6-13-8-5-3-4-7(10-8)9(11)12/h3-5,11-12H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYWGWJXKVWRCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671272 |
Source


|
| Record name | (6-Propoxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Propoxypyridin-2-yl)boronic acid | |
CAS RN |
1309982-30-6 |
Source


|
| Record name | Boronic acid, B-(6-propoxy-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Propoxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

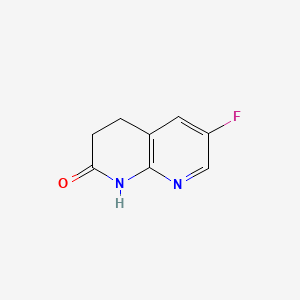
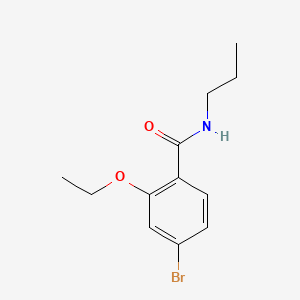
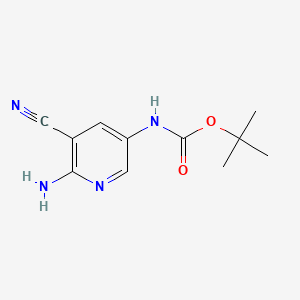
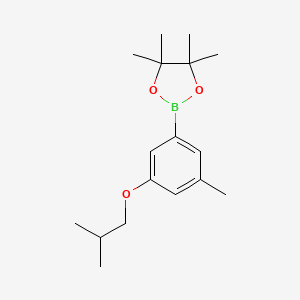
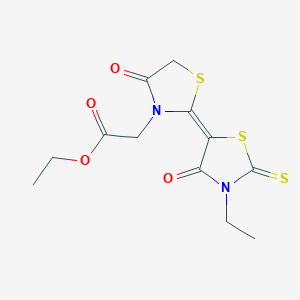
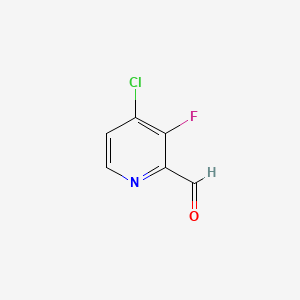
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)
